methyl 6-amino-1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate
Description
Methyl 6-amino-1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate is a β-carboline derivative characterized by a pyridoindole core with substitutions at positions 1 (methyl), 3 (methyl ester), and 6 (amino group).
Properties
IUPAC Name |
methyl 6-amino-1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-7-13-10(6-12(16-7)14(18)19-2)9-5-8(15)3-4-11(9)17-13/h3-6,17H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGHCXPLQZROGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=N1)C(=O)OC)C3=C(N2)C=CC(=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst. For this compound, the starting materials might include 1-methyl-9H-pyrido[3,4-b]indole and appropriate reagents to introduce the amino and carboxylate groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Fischer indole synthesis for large-scale operations. This could include using continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 6-amino-1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate has been studied for its potential therapeutic effects. It is a derivative of pyridoindole, which has shown promise in the treatment of various diseases.
Anticancer Activity
Research indicates that derivatives of pyrido[3,4-b]indole compounds exhibit anticancer properties. Studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
Neuroprotective Effects
This compound has also been investigated for neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier may allow it to exert protective effects on neuronal cells .
Pharmacological Applications
The pharmacological profile of this compound suggests various applications in drug development.
Enzyme Inhibition
It has been reported that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged for developing new drugs targeting metabolic disorders .
Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains, indicating its potential as a lead compound for antibiotic development .
Material Science Applications
Beyond biological applications, this compound may also find utility in material science.
Organic Electronics
Research into the electronic properties of pyridoindole derivatives indicates that this compound could be used in organic electronic devices due to its favorable charge transport characteristics .
Photovoltaic Materials
The compound's structural properties make it a candidate for use in photovoltaic materials, where it could contribute to the development of more efficient solar cells .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 6-amino-1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the indole core can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Position and Yield: The 6-amino substitution in the target compound is unique compared to analogs like 5k (carboxamide side chain) and 11 (unsubstituted β-carboline). Lower yields in α-carboline derivatives (e.g., 6, 17%) suggest synthetic challenges in aryl halide coupling compared to β-carboline oxidation routes (e.g., 11, 71.3% yield) .
Spectral and Physicochemical Properties :
- Methyl ester groups (e.g., 11 ) show characteristic ¹H NMR signals at δ ~3.9–4.0 for COOCH₃ .
- Carboxamide derivatives (e.g., 5k ) exhibit higher molecular weights and distinct mass spectrometry profiles .
Key Insights:
Anti-Leishmanial Activity : Derivatives like 5 with aromatic substitutions (e.g., 1-phenyl) show promise against leishmaniasis, suggesting that electron-rich groups enhance bioactivity .
Metabolic Stability: The 6-amino group in the target compound may alter metabolic pathways compared to AαC, which undergoes CYP1A2-mediated oxidation. Computational studies (e.g., –9) predict that electron-withdrawing groups (e.g., COOCH₃) reduce HOMO-LUMO gaps, increasing reactivity .
Biological Activity
Methyl 6-amino-1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate (CAS: 110522-02-6) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H11N3O2
- Molecular Weight : 241.24 g/mol
- CAS Number : 110522-02-6
The compound features a pyridoindole structure that contributes to its unique biological properties. The presence of the amino and carboxylate groups enhances its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of substituted pyridoindoles with appropriate reagents under controlled conditions. A common method includes:
- Starting Material : 1-methyl-6-methoxy-9H-pyrido[3,4-b]indole.
- Reagents : Benzaldehyde and potassium permanganate for oxidation.
- Procedure : The reaction is conducted in an aqueous medium, followed by purification steps such as recrystallization or chromatography.
Antiparasitic and Sedative Effects
Research indicates that derivatives of pyridoindoles exhibit significant sedative and antiparasitic activities. For instance, compounds derived from this structural class have been shown to be effective against various parasitic infections, making them potential candidates for pharmaceutical development .
Anticancer Properties
Studies have demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines. Notably:
- Cytotoxicity : The compound has been reported to inhibit cell proliferation in cancerous cells, with IC50 values indicating effectiveness at low concentrations .
The mechanism by which this compound exerts its effects is believed to involve the modulation of key signaling pathways associated with cell growth and apoptosis. For example:
- TRPM8 Channel Modulation : Some studies suggest that related compounds may act as antagonists to TRPM8 channels, influencing sensory neuron responses to temperature changes, which could be linked to pain modulation and anti-inflammatory effects .
Case Study 1: Antiparasitic Activity
In a study examining the antiparasitic properties of various pyridoindoles, this compound was found to significantly reduce parasitic load in infected models. The results indicated a dose-dependent response with notable efficacy at higher concentrations.
Case Study 2: Anticancer Activity
A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed that it induced apoptosis through caspase activation pathways. The study highlighted the potential for developing this compound as a therapeutic agent in oncology.
Comparative Analysis of Biological Activities
Q & A
Q. What experimental methodologies are recommended for synthesizing methyl 6-amino-1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate?
To optimize synthesis, consider oxidation strategies using selenium dioxide (SeO2) in dioxane for intermediate formation, as demonstrated in β-carboline derivatives . For deprotection or reduction steps, catalytic hydrogenation with Pd/C under H2 atmosphere (e.g., 48 hours at room temperature) is effective for removing benzyl or ester groups . Purification via column chromatography with polar/non-polar solvent gradients (e.g., hexane/ethyl acetate) ensures high yield and purity.
Q. How can structural elucidation of this compound be achieved?
Use a combination of:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and methyl/ester groups (δ 3.0–4.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C14H12N2O2: 240.2573 g/mol) .
- X-ray crystallography : Resolve substituent positions if single crystals are obtainable (e.g., via slow evaporation in methanol) .
Q. What solvents and conditions ensure stability during storage?
Store the compound in anhydrous dimethyl sulfoxide (DMSO) or methanol at –20°C to prevent hydrolysis of the methyl ester group. Avoid prolonged exposure to light, as indole derivatives are prone to photodegradation .
Advanced Research Questions
Q. How do computational methods predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level in gas phase and solvent media (e.g., water, ethanol) calculates frontier molecular orbitals (FMOs), dipole moments, and nucleophilic/electrophilic sites. For example, the HOMO-LUMO gap predicts charge-transfer behavior, while Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions stabilizing substituents . Validate predictions by comparing with experimental UV-Vis spectra and cyclic voltammetry.
Q. How do substituents at the C1 position influence chemical reactivity?
Substituent effects are quantified using:
- Global reactivity descriptors : Electrophilicity index (ω) and chemical potential (μ) derived from FMO energies .
- Solvent dielectric screening : Polar solvents (ε > 20) enhance charge separation, increasing dipole moments by 10–15% in nitro- or amino-substituted derivatives .
- Thermodynamic parameters : Free energy (ΔG) and entropy (ΔS) calculations assess substituent-induced conformational stability .
Q. What in vitro assays evaluate its biological activity (e.g., enzyme inhibition)?
- Aryl hydrocarbon receptor (AHR) binding assays : Use luciferase reporter systems in HepG2 cells with TCDD as a positive control .
- CYP450 inhibition studies : Monitor metabolite formation via HPLC-MS after co-incubation with human liver microsomes .
- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) at 1–100 μM concentrations .
Q. How can discrepancies between computational predictions and experimental data be resolved?
- Basis set validation : Compare 6-31G(d,p) with 6-311++G(d,p) results to assess basis set dependency in DFT calculations .
- Solvent model calibration : Replace implicit solvent models (e.g., PCM) with explicit solvent molecular dynamics for hydrogen-bonding interactions .
- Experimental benchmarking : Cross-validate computed UV-Vis λmax with spectrophotometric data (±5 nm tolerance) .
Methodological Tables
Q. Table 1. Key Quantum Chemical Parameters for Substituent Analysis
| Substituent (C1) | HOMO (eV) | LUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| -NH2 | -5.82 | -1.94 | 3.88 | 6.25 |
| -NO2 | -6.15 | -2.37 | 3.78 | 7.10 |
| -CH3 | -5.65 | -1.75 | 3.90 | 5.80 |
| Data derived from B3LYP/6-31G(d,p) calculations in ethanol |
Q. Table 2. Solvent Effects on Electronic Properties
| Solvent | Dielectric Constant (ε) | HOMO (eV) | LUMO (eV) | ΔE (eV) |
|---|---|---|---|---|
| Gas Phase | 1.0 | -5.82 | -1.94 | 3.88 |
| Water | 78.4 | -5.95 | -2.10 | 3.85 |
| DMSO | 46.7 | -5.89 | -2.05 | 3.84 |
| PCM solvent model at B3LYP/6-31G(d,p) level |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
